REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[NH2:12])[C:5]([O:7][CH3:8])=[O:6].[C:13](NC(=NC(OC)=O)SC)(OC)=[O:14]>CN(C=O)C>[O:14]=[C:13]1[NH:12][C:11]2[CH:10]=[CH:9][C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:3][C:2]=2[NH:1]1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)OC)C=CC1N
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Name
|
N,N'-dicarbomethoxy-S-methylisothiourea
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Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
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C(=O)(OC)NC(SC)=NC(=O)OC
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Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
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CUSTOM
|
Details
|
the residue is vigorously stirred with water
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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under reflux for 4 hours
|
Duration
|
4 h
|
Type
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CUSTOM
|
Details
|
The DMF is then removed by distillation
|
Type
|
CUSTOM
|
Details
|
the crystals which have separated out
|
Type
|
FILTRATION
|
Details
|
are filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
After drying of the substance at 40° C. in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Name
|
|
Type
|
|
Smiles
|
O=C1NC2=C(N1)C=CC(=C2)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |